molecular formula C23H23N3O3 B2457853 3-(1-acetyl-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one CAS No. 1448034-73-8

3-(1-acetyl-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

Cat. No.: B2457853
CAS No.: 1448034-73-8
M. Wt: 389.455
InChI Key: IIKMJQGXSQZJHI-UHFFFAOYSA-N
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Description

3-(1-acetyl-3-(m-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications

Ultrasound-assisted Synthesis and Biological Investigations

A study by Prasath et al. (2015) focuses on the synthesis of quinolinyl chalcones containing a pyrazole group through Claisen–Schmidt condensation, using ultrasonic methods. This innovative approach not only yielded high-quality compounds but also highlighted their promising anti-microbial properties, with certain compounds showing potent activity against bacterial and fungal strains. Moreover, these compounds exhibited moderate antioxidant activity, suggesting their potential application in addressing oxidative stress-related diseases (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).

Thermo-physical Characterization

The thermo-physical properties of oxadiazole derivatives were systematically characterized by Godhani et al. (2013), providing insights into how structural modifications influence the compounds' behavior in different solvents. This foundational knowledge is crucial for the development of new materials and for understanding the solvation dynamics of such compounds (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Antioxidant and Antimicrobial Activities

Research by Hussein et al. (2016) synthesized and characterized quinolinone derivatives to investigate their efficacy as antioxidants in lubricating greases. Their study demonstrated that these synthesized compounds could significantly enhance the oxidative stability of greases, underscoring their potential industrial application in improving the performance and lifespan of mechanical systems (Hussein, Ismail, & El-Adly, 2016).

Synthesis of Novel Antimicrobial Agents

Raju et al. (2016) developed a series of pyrazole derivatives containing a 2-methylquinoline ring system, showing significant antibacterial activity against various strains. These findings are vital for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance (Raju, Mahesh, Manjunath, & Venkata, 2016).

Catalytic Synthesis of Heterocycles

A novel mixed-ligand Cu(II) Schiff base complex was synthesized and characterized by Ebrahimipour et al. (2018), showcasing its catalytic prowess in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. The complex's efficiency and selectivity in catalysis open new avenues for the rapid synthesis of heterocyclic compounds, which are pivotal in pharmaceutical research (Ebrahimipour, Khosravan, Castro, Nejad, Dušek, & Eigner, 2018).

Properties

IUPAC Name

3-[2-acetyl-5-(3-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-29-18-9-8-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-6-14(2)10-16/h5-12,22H,4,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKMJQGXSQZJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.